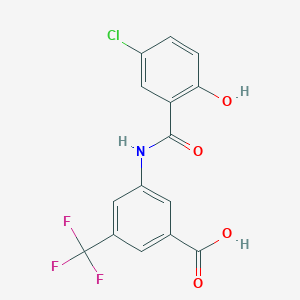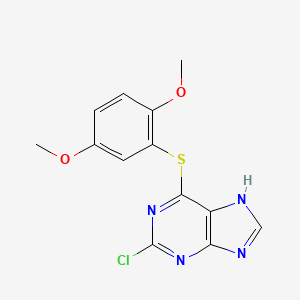![molecular formula C12H18N4O6 B12590841 2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine CAS No. 602308-59-8](/img/structure/B12590841.png)
2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is a synthetic nucleoside analog It is structurally related to cytidine, a naturally occurring nucleoside
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine typically involves multiple steps. One common approach is the modification of cytidine derivatives. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.
Nucleophilic Substitution: The protected cytidine undergoes nucleophilic substitution reactions to introduce the hydroxyimino and N-hydroxy groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cytidine derivatives.
Applications De Recherche Scientifique
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal cellular processes such as DNA replication and transcription. The hydroxyimino and N-hydroxy groups may also interact with specific enzymes, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxy-5-hydroxycytidine
- 2’-Deoxycytidine
Comparison
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is unique due to the presence of both hydroxyimino and N-hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to other cytidine analogs. For example, 2’-Deoxy-5-hydroxycytidine lacks the hydroxyimino group, which may result in different biological interactions and applications.
Propriétés
Numéro CAS |
602308-59-8 |
|---|---|
Formule moléculaire |
C12H18N4O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyiminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O6/c1-6(14-20)2-7-4-16(12(19)13-11(7)15-21)10-3-8(18)9(5-17)22-10/h4,8-10,17-18,20-21H,2-3,5H2,1H3,(H,13,15,19)/t8-,9+,10+/m0/s1 |
Clé InChI |
DAAYHGVHJRKRAU-IVZWLZJFSA-N |
SMILES isomérique |
CC(=NO)CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC(=NO)CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)





![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

